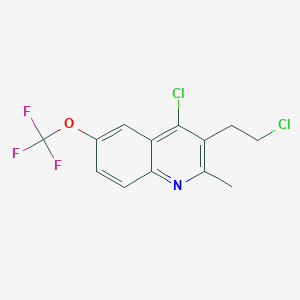
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C13H10Cl2F3NO and its molecular weight is 324.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biologically Active Heterocyclic Compounds
Quinoline and its derivatives, such as 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline, have been recognized for their significant biological activity. The quinoline nucleus, found in many natural products, exhibits a wide range of biological activities. For instance, a study synthesized various quinoline incorporated triazole derivatives and screened them for antimicrobial activities. Some of these novel compounds exhibited notable bioactivities, suggesting their potential as biologically active heterocyclic compounds (D'Souza et al., 2020).
Fluorophores and Biochemical Applications
Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. A study explored the reactions of 2-chloro-4-methylquinolines with different aminobenzoic acids to obtain new quinoline derivatives, which are promising as potential antioxidants and radioprotectors. This highlights the role of quinoline derivatives, including this compound, in biochemical applications and disease prevention (Aleksanyan & Hambardzumyan, 2013).
Synthetic Chemistry and Compound Transformation
The compound under discussion is also a part of synthetic chemistry explorations where researchers aim to transform chemical structures to yield new molecules with potential applications. For example, the SNAr reaction of poly-halo-quinoline-3-carboxylates has been used to transform into derivatives under mild conditions, demonstrating the versatility of quinoline derivatives in chemical synthesis (Zhao & Zhou, 2010).
Anticancer Properties
Quinoline derivatives have also been studied for their anticancer properties. A novel compound bearing a tri-quinoline moiety was synthesized and exhibited higher cytotoxicity in certain cancer cell lines. This points towards the potential therapeutic applications of quinoline derivatives, including this compound, in cancer treatment (Gayathri et al., 2017).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of quinoline derivatives have been a subject of interest. New quinoline derivatives synthesized using click chemistry approach were evaluated for their antifungal and antibacterial activity. The results indicated significant activity against tested strains, showcasing the potential of quinoline derivatives, including the compound , in developing antimicrobial and antifungal agents (Kategaonkar et al., 2010).
特性
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSQBSDVAOSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
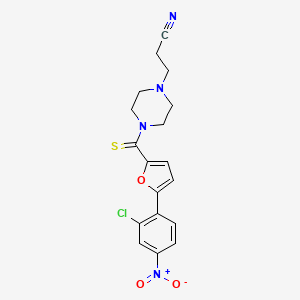
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)
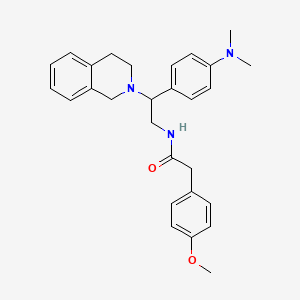
![6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane](/img/structure/B2440511.png)
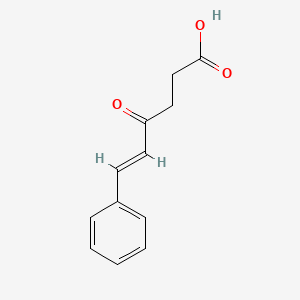
![2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol](/img/structure/B2440513.png)
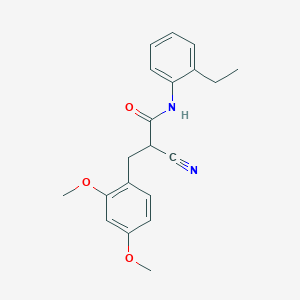
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2440517.png)
![2-[1-(1H-1,2,4-triazol-3-yl)cyclobutyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2440521.png)
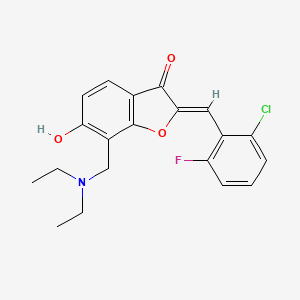

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)
